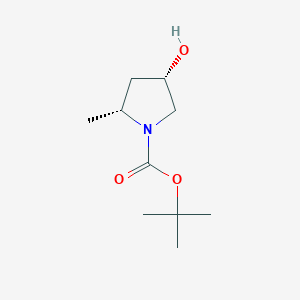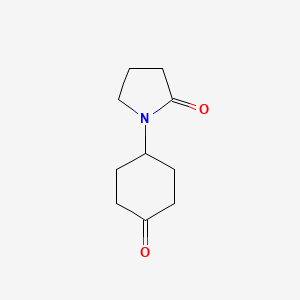
1-(4-Oxocyclohexyl)pyrrolidin-2-one
Vue d'ensemble
Description
1-(4-Oxocyclohexyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H15NO2 . It has a molecular weight of 181.23 . This compound is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones, including 1-(4-Oxocyclohexyl)pyrrolidin-2-one, involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The selectivity of the synthesis process can be easily tuned by using a specific oxidant and additive .Molecular Structure Analysis
The molecular structure of 1-(4-Oxocyclohexyl)pyrrolidin-2-one is represented by the SMILES notation: C1CC(=O)N(C1)C2CCC(=O)CC2 . This notation represents the structure of the molecule in terms of the atoms present and their connectivity.Physical And Chemical Properties Analysis
1-(4-Oxocyclohexyl)pyrrolidin-2-one is a compound with a molecular weight of 181.23 . It should be stored sealed in dry conditions at 2-8°C .Applications De Recherche Scientifique
Regio- and Stereochemistry in Chemical Reactions : Pyrrolidin-1-yl-4-t-butylcyclohexene, a related compound, demonstrates unique regio- and stereochemistry in reactions with methyl β-styryl sulphone. These findings are significant for understanding the reaction mechanisms and synthesizing specific desired products (Fabrissin et al., 1980).
Organocatalysis in Asymmetric Synthesis : Polystyrene-immobilized pyrrolidine has been developed as an efficient, reusable organocatalyst for asymmetric Michael addition, demonstrating high yields and selectivity. This application is significant in the field of green chemistry and sustainable synthesis methods (Miao & Wang, 2008).
Structural and Conformational Studies : The structural and molecular conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide has been extensively studied, highlighting its potential as an antineoplastic agent. Such studies are crucial for drug design and understanding molecular interactions (Banerjee et al., 2002).
Crystal Structure Analysis : The crystal structure of various pyrrolidine derivatives has been determined, providing insights into their chemical properties and potential applications in medicinal chemistry (Thinagar et al., 2000).
Biological Activity Prediction : The synthesis of novel bicyclic systems like 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones and the prediction of their biological activity have been researched. Such studies contribute to the discovery of new pharmacologically active compounds (Kharchenko et al., 2008).
Green Chemistry Applications : The synthesis of pyrrolidin-2-ones in aqueous medium using ultrasound, a green chemistry approach, highlights the importance of developing environmentally sustainable processes in organic synthesis (Franco et al., 2012).
Safety And Hazards
Orientations Futures
Pyrrolidin-2-ones, including 1-(4-Oxocyclohexyl)pyrrolidin-2-one, are common structural motifs widely encountered in natural products and synthetic compounds possessing potent biological activities and diverse functional properties . They are routinely used as versatile synthons in organic synthesis due to their inherently rich reactivity . Therefore, future research could focus on exploring new synthetic approaches and applications for these compounds.
Propriétés
IUPAC Name |
1-(4-oxocyclohexyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c12-9-5-3-8(4-6-9)11-7-1-2-10(11)13/h8H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITOUEJAJQBLGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Oxocyclohexyl)pyrrolidin-2-one | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

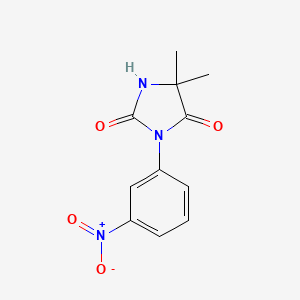
![3-{[(4,6-Dimethylpyrimidin-2-yl)amino]methyl}benzoic acid](/img/structure/B1427243.png)
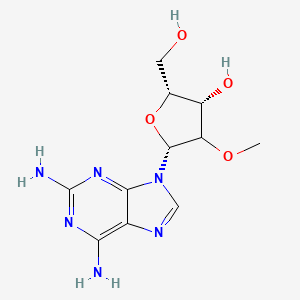
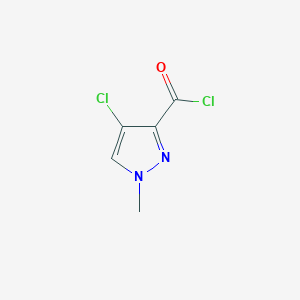
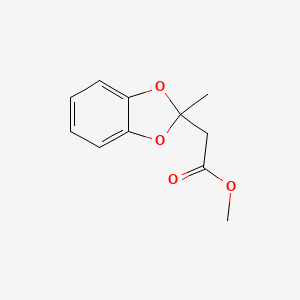
![2-Methylimidazo[1,2-a]pyridin-7-amine](/img/structure/B1427250.png)

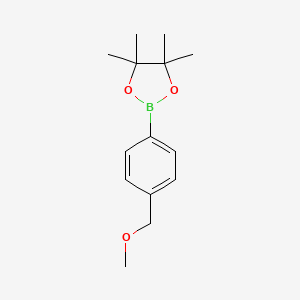
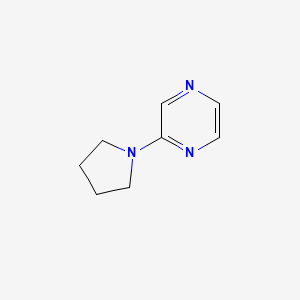
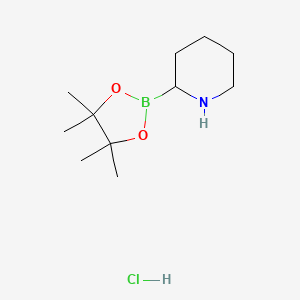
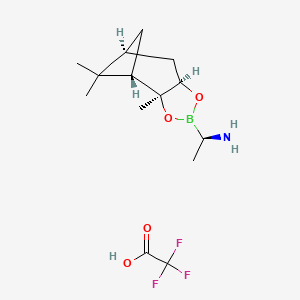

![(5-Chlorobenzo[b]thiophen-2-yl)boronic acid](/img/structure/B1427257.png)
